molecular formula C12H22O2 B12685568 Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel- CAS No. 153725-47-4

Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel-

Cat. No.: B12685568
CAS No.: 153725-47-4
M. Wt: 198.30 g/mol
InChI Key: TUEUDXZEBRMJEV-ZJUUUORDSA-N
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Description

Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel- is an organic compound with a complex structure. It is a derivative of cyclohexane, featuring a carboxylic acid ester functional group. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel- typically involves the esterification of 2,2,6-trimethylcyclohexanecarboxylic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel- involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The stereochemistry of the compound also influences its binding affinity and specificity towards different enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, propyl ester: Similar structure but with a propyl ester group.

Uniqueness

Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6R)-rel- is unique due to its specific stereochemistry, which can significantly impact its chemical reactivity and biological activity. The presence of the ethyl ester group also differentiates it from other similar compounds, potentially offering distinct properties and applications.

Properties

CAS No.

153725-47-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl (1R,6R)-2,2,6-trimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H22O2/c1-5-14-11(13)10-9(2)7-6-8-12(10,3)4/h9-10H,5-8H2,1-4H3/t9-,10+/m1/s1

InChI Key

TUEUDXZEBRMJEV-ZJUUUORDSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H](CCCC1(C)C)C

Canonical SMILES

CCOC(=O)C1C(CCCC1(C)C)C

Origin of Product

United States

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